Tert-butyl 3,4-dichlorophenylcarbamate
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Overview
Description
Tert-butyl 3,4-dichlorophenylcarbamate: is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 3,4-dichlorophenylcarbamate typically involves the reaction of aniline derivatives with di-tert-butyl dicarbonate in the presence of sodium hydride . The reaction mixture is stirred at room temperature overnight, followed by extraction with water and drying over magnesium sulfate . The crude product is then dissolved in tetrahydrofuran (THF) and treated with lithium aluminum hydride under reflux conditions until the reaction is complete .
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient extraction and purification techniques ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Tert-butyl 3,4-dichlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 3,4-dichlorophenylcarbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3,4-dichlorophenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Tert-butyl carbamate
- 3,4-dichlorophenylcarbamate
- N-tert-butyl-3,4-dichlorophenylcarbamate
Comparison:
Tert-butyl 3,4-dichlorophenylcarbamate is unique due to its specific combination of tert-butyl and 3,4-dichlorophenyl groups, which confer distinct chemical and physical properties . Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPVZIKQSSCHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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